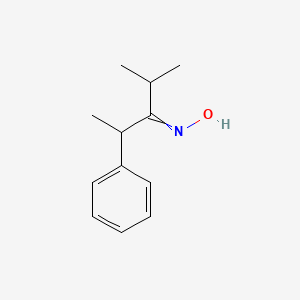
2,2,4,4-Tetramethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O . It is a branched alcohol, characterized by its four methyl groups attached to the hexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylhexan-3-ol typically involves the reaction of suitable precursors under controlled conditions. One common method is the reduction of 2,2,4,4-Tetramethylhexan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4,4-Tetramethylhexan-3-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 2,2,4,4-Tetramethylhexan-3-one yields this compound.
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed:
Oxidation: 2,2,4,4-Tetramethylhexan-3-one
Reduction: this compound
Substitution: Depending on the substituent, various derivatives of this compound
Applications De Recherche Scientifique
2,2,4,4-Tetramethylhexan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylhexan-3-ol involves its interaction with specific molecular targets. The hydroxyl group (-OH) in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
- 2,2,4-Trimethylpentan-3-ol
- 2,2,4,4-Tetramethylpentan-3-ol
- 2,2,4,4-Tetramethylhexan-2-ol
Comparison: 2,2,4,4-Tetramethylhexan-3-ol is unique due to its specific branching and the position of the hydroxyl group. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications compared to its similar counterparts .
Propriétés
Numéro CAS |
66256-65-3 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-10(5,6)8(11)9(2,3)4/h8,11H,7H2,1-6H3 |
Clé InChI |
LKAPNEGVXBMYKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
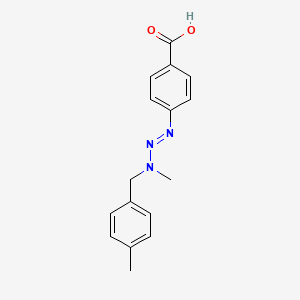
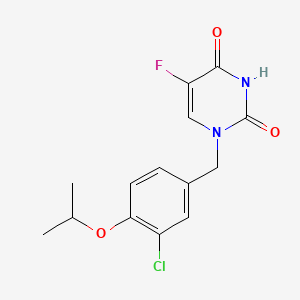
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
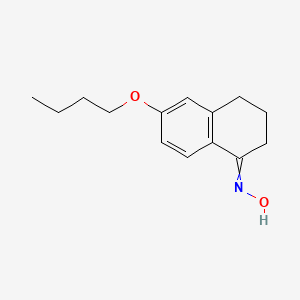
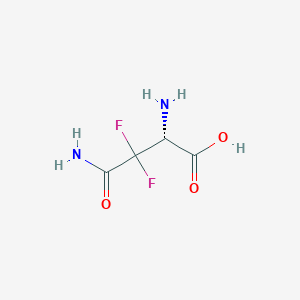

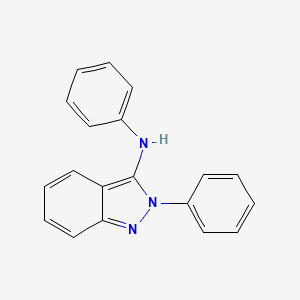
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)

